molecular formula C26H23ClN4O2S2 B2657762 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1331216-46-6

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride

Numéro de catalogue: B2657762
Numéro CAS: 1331216-46-6
Poids moléculaire: 523.07
Clé InChI: NASUZEPBWFVXAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H23ClN4O2S2 and its molecular weight is 523.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C34H37ClN4O3S3
  • Molecular Weight : 681.3 g/mol
  • CAS Number : 1216424-65-5
  • IUPAC Name : this compound

Structural Features

The compound features a complex arrangement of heterocycles that contribute to its biological activity. The presence of the benzo[d]thiazole moiety is significant for its interaction with various biological targets.

  • Inhibition of APE1 :
    • The compound has been shown to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair. This inhibition can potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cells .
    • In vitro studies indicated low micromolar activity against APE1, demonstrating its potential as a chemotherapeutic agent.
  • Cytotoxicity :
    • The compound enhances the cytotoxicity of standard chemotherapeutic agents in HeLa cell lines, leading to increased accumulation of DNA damage markers when used in combination with MMS .
  • ADME Profile :
    • Preliminary studies suggest a favorable absorption, distribution, metabolism, and excretion (ADME) profile in animal models, indicating good bioavailability and tissue distribution after intraperitoneal administration .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies on its biological activity:

Study ReferenceActivity ObservedCell LineConcentration RangeMechanism
APE1 InhibitionHeLaLow µMDNA repair inhibition
Cytotoxic SynergyHeLaVariableEnhanced DNA damage
Allosteric ModulationVariousNot specifiedModulation of purine receptors

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the core structure can significantly impact biological activity. For instance:

  • Substituents on the benzothiazole ring can enhance binding affinity and selectivity towards APE1.
  • Variations in the isoxazole moiety influence the compound's ability to penetrate cellular membranes and interact with target enzymes.

Case Study 1: APE1 Inhibitor Development

A focused medicinal chemistry effort led to the identification of several analogs based on the core structure of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole. These analogs exhibited varying degrees of APE1 inhibition and cytotoxicity in cancer cell lines.

Case Study 2: Combination Therapy

In a study examining combination therapies for glioblastoma treatment, this compound was used alongside conventional chemotherapeutics. Results demonstrated enhanced efficacy and reduced resistance mechanisms in tumor cells when treated with both agents compared to monotherapy.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that this compound exhibits significant potential as an anticancer agent. It has been shown to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme in the base excision repair pathway. This inhibition can enhance the cytotoxicity of alkylating agents used in cancer therapies.

  • In Vitro Studies : In assays involving HeLa cell extracts, the compound demonstrated micromolar activity against purified APE1, suggesting its effectiveness when combined with DNA-damaging drugs like temozolomide and methylmethane sulfonate (MMS) .

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective properties. By modulating oxidative stress pathways, it could potentially offer therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the compound's structure can significantly influence its biological activity. Variations in substituents on the benzothiazole and thienopyridine rings have been shown to alter potency and selectivity for APE1 inhibition .

Case Studies

Several notable case studies highlight the therapeutic potential of this compound:

  • Combination Therapy : In preclinical models, combining this compound with standard chemotherapy agents resulted in improved tumor regression compared to monotherapy. This enhanced effect is attributed to the dual action of inducing DNA damage while impairing repair mechanisms .
  • Neuroprotective Studies : Research exploring its neuroprotective effects has shown promise in models of neurodegenerative diseases, suggesting a broader therapeutic application beyond oncology .

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S2.ClH/c1-16-13-20(32-29-16)24(31)28-26-23(25-27-19-9-5-6-10-21(19)33-25)18-11-12-30(15-22(18)34-26)14-17-7-3-2-4-8-17;/h2-10,13H,11-12,14-15H2,1H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASUZEPBWFVXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.